
Selenetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenetane is a four-membered ring compound containing selenium. It is part of a broader class of selenium-containing heterocycles, which are relatively rare compared to their sulfur analogs, thietanes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenetane can be synthesized through several methods. One common approach involves the thermal cycloaddition of vinyl ethers to transition-metal-coordinated selenoaldehydes . Another method includes the use of rhenium carbonyl complexes of 3,3-dimethylthis compound as catalysts . Additionally, the synthesis of mesocyclic polyselenacycloalkanes, such as 1,5,9-triselenacyclododecane, has been achieved using these catalysts .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s sensitivity and the need for precise reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Selenetane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3,3-dimethylthis compound has been studied extensively .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Selenetane has several scientific research applications:
Biology: The compound’s unique properties make it a subject of interest in biochemical studies, including enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which selenetane exerts its effects involves its interaction with various molecular targets and pathways. For instance, this compound can act as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Thietane: A sulfur analog of selenetane, thietane is more extensively studied and has a broader range of applications.
Oxetane: An oxygen analog, oxetane is known for its use in pharmaceuticals and materials science.
Telluratane: A tellurium analog, telluratane is less common but shares some chemical properties with this compound.
Uniqueness of this compound: this compound’s uniqueness lies in its selenium atom, which imparts distinct chemical properties compared to its sulfur, oxygen, and tellurium analogs. These properties include higher reactivity and the ability to form stable complexes with transition metals, making this compound a valuable compound in various research and industrial applications .
Properties
CAS No. |
287-28-5 |
|---|---|
Molecular Formula |
C3H6Se |
Molecular Weight |
121.05 g/mol |
IUPAC Name |
selenetane |
InChI |
InChI=1S/C3H6Se/c1-2-4-3-1/h1-3H2 |
InChI Key |
DXXRZJJTOQMGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


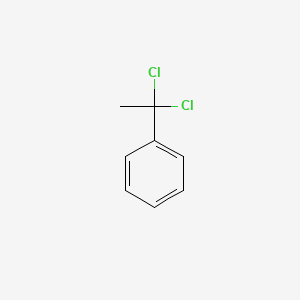
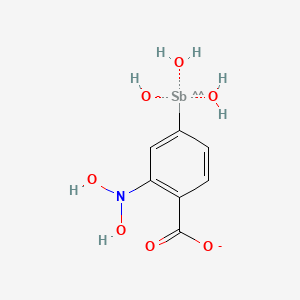
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
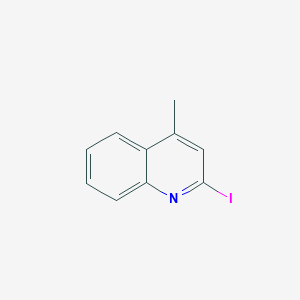
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

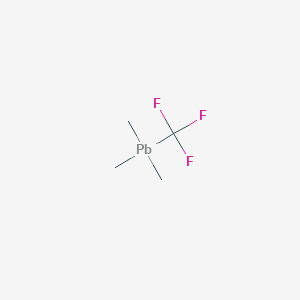
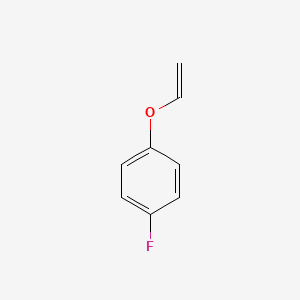
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)

